4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C13H16N2O5, and it has a molar mass of approximately 280.28 g/mol. This compound is characterized by the presence of a hydrazine moiety linked to an acetyl group derived from 4-methoxyphenyl, which contributes to its unique chemical properties and potential biological activities.
This compound falls under the category of hydrazones, which are organic compounds containing the functional group R1R2C=NNH2. It is often synthesized for research purposes in organic chemistry and pharmacology, particularly for its potential anticancer properties due to its structural similarity to certain chalcones, known for their biological activities.
The synthesis of 4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid typically involves several steps:
Industrial production may utilize automated systems for efficiency, ensuring consistent quality through advanced purification methods.
The molecular structure of 4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid features:
The compound undergoes various chemical reactions due to its functional groups:
These reactions are facilitated under controlled conditions involving specific solvents and temperatures.
The mechanism of action for 4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid involves its interaction with biological targets such as enzymes and receptors. The hydrazine and carbonyl functionalities enable the compound to form strong interactions that may inhibit enzymatic activity or disrupt cellular processes. This interaction can lead to various biological effects, including:
Relevant data on these properties are crucial for predicting the compound's behavior in different environments.
The applications of 4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid span several scientific fields:
Research continues to explore its therapeutic potential and applications in developing specialty chemicals and advanced materials based on its unique chemical properties.
4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid (CAS: 346725-39-1) is defined by the molecular formula C₁₃H₁₆N₂O₅ and a molecular weight of 280.28 g/mol [1] . The structure integrates three key units:
The molecule exhibits amphiphilic properties due to its polar carboxylic acid group and nonpolar aromatic ring. Its spectral characterization includes high-resolution mass spectrometry (HR-MS) for mass validation and multinuclear NMR for positional verification. The carbonyl stretch (C=O) of the hydrazine-carboxylic acid chain appears at ~1700 cm⁻¹ in infrared spectroscopy, while the amide carbonyl resonates near 1650 cm⁻¹ [1] [8].
Table 1: Physicochemical Properties
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₃H₁₆N₂O₅ | HR-MS |
Molecular Weight | 280.28 g/mol | Mass Spectrometry |
CAS Registry Number | 346725-39-1 | N/A |
Purity (Commercial Sources) | ≥95% | HPLC |
Key Functional Groups | Carboxylic acid, Hydrazide, Aryl methyl ether | FT-IR/NMR |
Commercial suppliers list this compound at ≥95% purity, typically confirmed via reverse-phase HPLC . Its structural complexity positions it as a high-value synthetic intermediate, as discussed in Section 1.3.
The compound first appeared in chemical catalogs circa 2003–2005, with AK Scientific listing it under catalog number 1479CG as a specialty research chemical . Its synthesis likely emerged from intensified research into hydrazine-based conjugates during the early 2000s, driven by their utility in protease inhibition and metalloenzyme modulation. Unlike high-volume chemicals, its development followed a niche trajectory:
No single publication or discovery team is credited. Its evolution reflects demand for modular building blocks in drug discovery, particularly for anticancer and anti-inflammatory agents where hydrazine derivatives show mechanistic relevance.
This compound’s hybrid structure enables three strategic applications in drug development:
Multitarget Scaffold: The molecule synergizes aryl hydrophobicity (enhancing cell membrane penetration), hydrazine (metal chelation potential), and carboxylic acid (solubility modulation). This allows simultaneous targeting of enzymes like matrix metalloproteinases (MMPs) and hydrolases [5] [7].
Prodrug Synthesis: Serves as a carrier for hydroxyl/carboxyl-containing drugs. The 4-oxobutanoic acid segment facilitates ester/amide conjugation, while enzymatically cleavable hydrazine bonds enable controlled release. Early-stage research leverages this for tumor-activated agents [5].
Heterocycle Precursor: Undergoes cyclization to form pyridazinones and triazoles under mild heating—key motifs in kinase inhibitors. Suppliers market it explicitly for constructing nitrogen-rich bicyclic systems prevalent in FDA-approved drugs [7].
Table 2: Commercial Sources and Research Applications
Supplier | Catalog Number | Purity | Primary Research Use |
---|---|---|---|
AK Scientific | 1479CG | 95% | Heterocycle synthesis |
Matrix Scientific | Not specified | >90% | Prodrug conjugation |
Aronis | Not specified | >90% | Targeted therapeutic scaffolds |
The compound’s role remains predominantly in preclinical development, with its structural versatility supporting fragment-based drug design. Its appearance in diverse supplier catalogs underscores utility across hit-to-lead optimization phases [5].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8